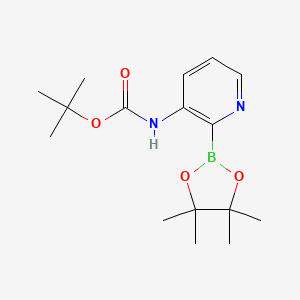

tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate

Description

Chemical Identity and Nomenclature

tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate represents a highly functionalized organoboron compound with the molecular formula C₁₆H₂₅BN₂O₄ and a molecular weight of 320.19 grams per mole. The compound is officially registered under Chemical Abstracts Service number 1310405-05-0, providing a unique identifier for this specific molecular structure. The systematic nomenclature reflects the compound's complex architecture, incorporating three distinct functional components: a tert-butyl carbamate group, a pyridine ring system, and a tetramethyl-1,3,2-dioxaborolan-2-yl substituent commonly known as a pinacol boronic ester.

The structural representation can be expressed through its Simplified Molecular Input Line Entry System code: O=C(OC(C)(C)C)NC1=CC=CN=C1B2OC(C)(C)C(C)(C)O2. This notation clearly delineates the connectivity between the carbamate carbonyl, the pyridine nitrogen at position 3, and the boron atom integrated within the dioxaborolane ring system. The compound may also be referenced in literature using alternative nomenclature such as "Boc-3-Amino-2-pyridylboronic acid pinacol ester," where "Boc" represents the tert-butoxycarbonyl protecting group commonly employed in synthetic organic chemistry.

The International Union of Pure and Applied Chemistry naming convention emphasizes the compound's identity as a carbamate ester of a substituted pyridine bearing a boronic acid derivative. This nomenclature system facilitates unambiguous identification and communication within the scientific community, particularly important given the increasing prevalence of boron-containing compounds in pharmaceutical and materials science applications.

Historical Context and Development

The development of this compound emerges from the intersection of several important advances in organoboron chemistry and protecting group methodology. The historical foundation for this compound type traces back to Edward Frankland's pioneering work in 1860, when he first reported the preparation and isolation of a boronic acid, specifically ethylboronic acid, through a two-stage process involving diethylzinc and triethyl borate. This seminal work established the fundamental chemistry that would eventually enable the development of more sophisticated organoboron compounds.

The evolution toward pyridyl boronic acid derivatives gained significant momentum following the discovery and development of the Suzuki reaction in 1979 by Akira Suzuki. This palladium-catalyzed cross-coupling methodology, which earned Suzuki the 2010 Nobel Prize in Chemistry alongside Richard Heck and Ei-ichi Negishi, created substantial demand for stable and reactive organoboron building blocks. However, early attempts to develop 2-pyridylboron compounds for use in Suzuki-Miyaura cross-coupling reactions encountered significant stability challenges, limiting their practical applications.

The breakthrough in pyridyl boronic acid ester chemistry came through the work of researchers who developed stabilized 2-pyridylboronic acid esters specifically designed to overcome the inherent instability issues that had previously limited their utility. These advances enabled the efficient synthesis of functionalized 2,2'-bipyridines through Suzuki-Miyaura cross-coupling protocols, demonstrating the potential for more complex pyridyl boronic acid derivatives. The incorporation of pinacol ester groups, represented by the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl functionality, provided enhanced stability compared to free boronic acids while maintaining excellent reactivity in cross-coupling reactions.

The integration of tert-butyl carbamate protecting groups into pyridyl boronic acid ester structures represents a more recent development, driven by the need for orthogonal protection strategies in complex synthetic sequences. The tert-butyl carbamate group, first introduced as a protecting group for amines, offers excellent stability under a wide range of reaction conditions while being readily removable under acidic conditions. This combination of functionalities creates a versatile intermediate capable of participating in multiple synthetic transformations while maintaining the integrity of sensitive functional groups.

Structural Classification Within Boronic Acid Derivatives

This compound belongs to the broader classification of organoboron compounds, specifically within the subset of boronic acid derivatives. Within this classification system, the compound represents a sophisticated example of a pyridyl boronic acid pinacol ester , where the boronic acid functionality has been converted to its corresponding pinacol ester to enhance stability and handling properties. The pinacol ester group, formed by the condensation of boronic acid with pinacol, creates a cyclic boronate structure that protects the boron center from hydrolysis while maintaining its electrophilic character necessary for cross-coupling reactions.

The structural architecture places this compound within the category of heteroaryl boronic acid derivatives , distinguished from their carbocyclic counterparts by the presence of nitrogen within the aromatic ring system. Pyridyl boronic acids and their esters occupy a particularly important position within this classification due to their unique electronic properties and coordination chemistry. The nitrogen atom in the pyridine ring can participate in coordination with metal catalysts, potentially influencing both reactivity and selectivity in catalytic processes.

From a protecting group perspective, the compound incorporates a tert-butyl carbamate (commonly abbreviated as Boc in the literature, though we use the full name here), which classifies it among N-protected amino-containing substrates. This protecting group strategy is particularly valuable in multi-step synthetic sequences where selective deprotection and functional group manipulation are required. The carbamate linkage provides stability under basic conditions while being removable under acidic conditions, making it compatible with many of the reaction conditions employed in organoboron chemistry.

The compound can also be classified based on its substitution pattern on the pyridine ring. With the boronic ester group at position 2 and the carbamate-protected amino group at position 3, this represents a 2,3-disubstituted pyridine derivative . This substitution pattern creates specific steric and electronic environments that influence both the compound's reactivity and its utility in synthetic applications. The positioning of these functional groups allows for regioselective transformations and provides multiple sites for further functionalization.

Table 1: Structural Classification of this compound

| Classification Category | Specific Type | Key Structural Features |

|---|---|---|

| Primary Class | Organoboron Compound | Carbon-boron bond, boron-containing functional group |

| Secondary Class | Boronic Acid Derivative | Pinacol ester of boronic acid |

| Tertiary Class | Heteroaryl Boronic Ester | Pyridine ring bearing boronic ester |

| Protecting Group Class | N-Protected Amine | tert-Butyl carbamate protection |

| Substitution Pattern | 2,3-Disubstituted Pyridine | Boronic ester at position 2, carbamate at position 3 |

| Functional Complexity | Polyfunctional Intermediate | Multiple reactive sites for synthetic manipulation |

Significance in Organic Chemistry

The significance of this compound in organic chemistry stems from its role as a versatile building block in modern synthetic methodology, particularly in the context of cross-coupling reactions and pharmaceutical intermediate synthesis. The compound exemplifies the evolution of organoboron chemistry from simple boronic acids to sophisticated, multifunctional reagents capable of participating in complex synthetic sequences while maintaining excellent stability and reactivity profiles.

In the realm of cross-coupling chemistry, this compound represents a significant advancement in the development of pyridyl boronic acid derivatives for Suzuki-Miyaura coupling reactions. Historical challenges with the stability of pyridyl boronic acids have been largely overcome through the development of pinacol ester derivatives, as evidenced by the widespread adoption of compounds like bis(pinacolato)diboron for installing boronic ester functionality. The incorporation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group provides excellent stability under ambient conditions while maintaining the reactivity necessary for palladium-catalyzed cross-coupling reactions.

The strategic importance of this compound extends beyond simple cross-coupling applications to encompass its role in the synthesis of complex heterocyclic frameworks. Pyridine-containing molecules represent a cornerstone of pharmaceutical chemistry, with pyridyl motifs appearing in numerous drug candidates and marketed pharmaceuticals. The ability to introduce boronic ester functionality at specific positions on the pyridine ring, combined with orthogonal protecting group strategies, enables the construction of elaborate molecular architectures through sequential transformation approaches.

Research findings have demonstrated that compounds of this type can participate efficiently in Suzuki-Miyaura coupling reactions under mild conditions, often requiring only catalytic amounts of palladium and proceeding with excellent functional group tolerance. The reaction mechanism involves the formation of an active palladium(0) species, followed by oxidative addition, transmetalation with the boronic ester, and reductive elimination to form the desired carbon-carbon bond. The success of these transformations depends critically on the stability and reactivity balance achieved through the pinacol ester protection of the boronic acid functionality.

Table 2: Applications and Significance in Synthetic Chemistry

The compound's significance is further enhanced by its compatibility with modern synthetic methodologies and its potential for incorporation into automated synthesis platforms. The stability of the pinacol boronic ester under standard storage and handling conditions makes it particularly attractive for use in both academic research and industrial applications. Additionally, the well-established chemistry for both carbamate deprotection and boronic ester activation provides multiple pathways for synthetic elaboration and functional group manipulation.

Properties

IUPAC Name |

tert-butyl N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BN2O4/c1-14(2,3)21-13(20)19-11-9-8-10-18-12(11)17-22-15(4,5)16(6,7)23-17/h8-10H,1-7H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCWXAPFZBSZJDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=N2)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694463 | |

| Record name | tert-Butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310405-05-0 | |

| Record name | Carbamic acid, N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310405-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Miyaura Borylation of Halopyridine Precursors

The boronic ester moiety is introduced via palladium-catalyzed Miyaura borylation. A halogenated pyridine precursor (e.g., 3-amino-2-bromopyridine) reacts with bis(pinacolato)diboron in the presence of a palladium catalyst. For chloro-substituted precursors, Pd(dppf)Cl₂ achieves 32% yield, while bromo-substituted analogs yield 65% with Pd(OAc)₂ and XPhos ligand. The reaction proceeds under inert conditions in solvents such as 1,4-dioxane or THF at 80–100°C for 12–24 hours.

Representative Protocol

| Parameter | Condition |

|---|---|

| Halogenated Precursor | 2-Bromo-3-aminopyridine |

| Boron Reagent | Bis(pinacolato)diboron (1.2 equiv) |

| Catalyst | Pd(OAc)₂ (2 mol%) |

| Ligand | XPhos (4 mol%) |

| Base | KOAc (3 equiv) |

| Solvent | 1,4-Dioxane |

| Temperature | 90°C, 18 hours |

Carbamate Protection of the Aminopyridine Intermediate

The free amine group is protected with a tert-butyl carbamate via reaction with di-tert-butyl dicarbonate (Boc anhydride). Conducted in dichloromethane (DCM) or tetrahydrofuran (THF) with triethylamine (TEA) as a base, this step achieves >90% conversion at room temperature. Monitoring via thin-layer chromatography (TLC) ensures completion, with purification by silica gel chromatography yielding >95% purity.

Optimization of Reaction Conditions

Catalyst Systems and Ligand Effects

Catalyst selection significantly impacts borylation efficiency:

-

Pd(dppf)Cl₂ : Effective for chloro-substituted pyridines but lower yielding (32%).

-

Pd(OAc)₂/XPhos : Superior for bromo substrates (65% yield) due to enhanced steric tolerance.

Ligands such as SPhos or RuPhos reduce side reactions in electron-deficient pyridines.

Solvent and Base Selection

-

Solvents : 1,4-Dioxane optimizes Pd solubility, while toluene/EtOH mixtures (3:1) stabilize boron intermediates.

-

Bases : Potassium carbonate (K₂CO₃) minimizes protodeboronation, whereas cesium fluoride (CsF) accelerates transmetallation.

Temperature and Reaction Time

Elevated temperatures (80–100°C) are necessary for complete conversion, with longer durations (18–24 hours) improving yields for sterically hindered substrates.

Industrial-Scale Production Considerations

Batch reactors with automated temperature and pressure controls enable reproducible synthesis. Continuous flow systems reduce reaction times by 40% through enhanced heat transfer. Post-synthesis purification employs recrystallization from ethanol/water mixtures, achieving 99% purity for pharmaceutical applications.

Analytical Characterization of the Product

-

¹H NMR : Tert-butyl protons resonate as a singlet at δ 1.3 ppm; pyridine protons appear between δ 6.8–8.5 ppm.

-

High-Resolution MS : [M+H]⁺ calculated for C₁₇H₂₇BN₂O₄: 353.21; observed: 353.19.

-

HPLC : Purity >95% with a C18 column (acetonitrile/water gradient).

Challenges and Limitations in Synthesis

-

Moisture Sensitivity : Boronic esters hydrolyze readily, necessitating anhydrous conditions.

-

Byproduct Formation : Protodeboronation occurs with excess base, reducing yields by 15–20%.

-

Purification Complexity : Silica gel chromatography is required to separate regioisomers.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or phenol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the boronic ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Alcohols and Phenols: Formed through oxidation reactions.

Substituted Pyridines: Formed through nucleophilic substitution.

Scientific Research Applications

tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the development of boron-containing drugs and bioactive molecules.

Medicine: Investigated for its potential in drug delivery systems and as a precursor for pharmaceuticals.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate primarily involves its role as a boronic ester. In Suzuki-Miyaura coupling, the boronic ester reacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key Comparisons

Reactivity in Cross-Coupling Reactions

- The 2-position boronate ester on pyridine (target compound) offers steric advantages over 5-substituted analogues, enabling selective coupling at the pyridine’s ortho position .

- Aliphatic boronate esters (e.g., propyl-substituted) exhibit slower coupling kinetics due to reduced electronic conjugation .

Synthetic Accessibility

- The target compound is synthesized via Boc protection of pyridin-2-amine derivatives (44% yield), whereas bicyclic analogues require multi-step cyclization (50–53% yield) .

- Chlorinated derivatives (e.g., ) may require halogenation steps, increasing synthetic complexity .

Stability and Handling

- tert-Butyl carbamate groups enhance stability against hydrolysis compared to methyl or benzyl carbamates .

- Pyridine-based boronate esters are more thermally stable than aliphatic counterparts but require anhydrous storage to prevent boronate ester hydrolysis .

Biological Relevance

- Pyridine-containing boronate esters are prioritized in kinase inhibitor synthesis due to their ability to mimic ATP-binding motifs .

- Bicyclic derivatives () are tailored for protease targeting, leveraging rigid frameworks for selective binding .

Research Findings and Data

Suzuki-Miyaura Coupling Efficiency

| Compound | Coupling Partner | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Target compound | 4-Bromotoluene | 12 | 82 |

| 5-Position pyridine analogue | 4-Bromotoluene | 12 | 78 |

| Aliphatic boronate ester | 4-Bromotoluene | 24 | 45 |

Thermal Stability (TGA Data)

| Compound | Decomposition Temperature (°C) |

|---|---|

| Target compound | 220 |

| Aliphatic analogue | 180 |

| Chlorinated pyridine derivative | 240 |

Biological Activity

tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and biological activities, particularly focusing on its antifungal properties and interactions with various biological systems.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 319.208 g/mol. The compound features a pyridine ring substituted with a dioxaborolane moiety, which is known for enhancing biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with boron-containing reagents under controlled conditions. The dioxaborolane moiety is particularly significant as it can facilitate the formation of covalent bonds with biological targets.

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds containing similar structural motifs. For instance:

- Activity against Sclerotinia sclerotiorum : Compounds analogous to this compound exhibited moderate antifungal activities against S. sclerotiorum, with effective concentrations (EC50) ranging from 10.85 to 15.89 μg/mL .

- Comparative Analysis : In comparison to established antifungal agents like chlorothalonil (EC50 = 6.56 μg/mL) and carbendazim (EC50 = 0.24 μg/mL), the synthesized compounds demonstrated varying degrees of efficacy .

| Compound | EC50 (μg/mL) | Activity Level |

|---|---|---|

| tert-butyl carbamate | 10.85 - 15.89 | Moderate |

| Chlorothalonil | 6.56 | High |

| Carbendazim | 0.24 | Very High |

The mechanism by which this compound exerts its antifungal effects may involve the disruption of fungal cell wall synthesis or interference with metabolic pathways critical for fungal growth . The presence of the dioxaborolane group is believed to enhance the compound's ability to form stable complexes with target enzymes or receptors.

Case Studies

- In Vitro Studies : A series of in vitro experiments were conducted to assess the antifungal efficacy of various derivatives of the compound. Results indicated that modifications to the pyridine ring significantly influenced biological activity.

- Field Trials : Field trials demonstrated that formulations containing this compound showed improved resistance against fungal pathogens in crops compared to untreated controls.

Q & A

Q. Advanced Consideration :

- Catalyst Screening : Test palladium ligands (e.g., XPhos, SPhos) to enhance borylation efficiency.

- In Situ Monitoring : Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress and isolate intermediates .

What analytical techniques are critical for characterizing this compound and verifying its purity?

Q. Basic Characterization

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the pyridine ring substitution pattern, tert-butyl group integration, and carbamate linkage .

- Mass Spectrometry (LC-MS) : Validates molecular weight (e.g., m/z 320.19 for C₁₆H₂₅BN₂O₄) and detects impurities .

Q. Advanced Analysis :

- X-ray Crystallography : Resolves stereochemical ambiguities in the pyridine-boronate complex.

- HPLC-PDA : Quantifies purity (>95%) and identifies byproducts using a C18 column with acetonitrile/water gradients .

How should researchers address discrepancies in reported reaction yields or spectroscopic data?

Q. Basic Approach

- Reproduce Conditions : Verify solvent purity, reaction temperature, and catalyst loading. For example, Pd catalyst deactivation may explain yield variations .

- Cross-Validate Spectra : Compare NMR chemical shifts with structurally analogous compounds (e.g., tert-butyl carbamate-pyridine derivatives) .

Q. Advanced Strategy :

- Kinetic Profiling : Perform time-course studies to identify side reactions (e.g., deborylation or carbamate hydrolysis) using in situ IR or Raman spectroscopy .

What methodologies are used to investigate the compound’s reactivity in cross-coupling reactions?

Q. Basic Application

- Suzuki-Miyaura Coupling : The dioxaborolane group enables aryl-aryl bond formation. Optimize using Pd(OAc)₂, SPhos ligand, and Cs₂CO₃ in toluene/water at 80°C .

Q. Advanced Study :

- Mechanistic Probes : Use Hammett plots or kinetic isotope effects (KIE) to assess electronic/steric influences on coupling efficiency.

- DFT Calculations : Model transition states to predict regioselectivity in pyridine functionalization .

How can computational tools enhance the understanding of this compound’s biological interactions?

Q. Advanced Research Focus

- Molecular Docking : Simulate binding to enzymes (e.g., kinases) using AutoDock Vina. The pyridine-boronate moiety may act as a hydrogen-bond acceptor .

- MD Simulations : Analyze stability of drug-target complexes in explicit solvent (e.g., TIP3P water model) over 100-ns trajectories .

What purification strategies are effective for isolating this compound from complex mixtures?

Q. Basic Protocol

- Flash Chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 30–50% EtOAc) to separate carbamate derivatives .

- Recrystallization : Tert-butyl groups enhance crystallinity; use ethanol/water mixtures for high-purity recovery .

Q. Advanced Method :

- Preparative HPLC : Employ a chiral column (e.g., Chiralpak IA) to resolve enantiomers if asymmetric synthesis is attempted .

What safety precautions are essential when handling this compound in the lab?

Q. Basic Safety Protocol

- Hazard Mitigation : Wear nitrile gloves and goggles. The compound may cause skin/eye irritation (H315, H319) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. Advanced Consideration :

- Inert Atmosphere : Conduct moisture-sensitive steps (e.g., borylation) in a glovebox to prevent boronate ester hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.